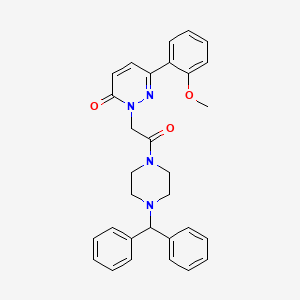

(E)-2-(3-chlorobenzylidene)acenaphthylen-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-2-(3-chlorobenzylidene)acenaphthylen-1(2H)-one is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. It is characterized by the presence of a chloromethylene group attached to the acenaphthene core. This compound is of interest due to its electrochemical properties and its potential applications in various fields such as organic electronics and pharmaceuticals.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, similar compounds, such as 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, have been synthesized and studied. These compounds typically involve the formation of a bond between a benzylidene moiety and a heterocyclic compound, which can be achieved through condensation reactions. The synthesis process would likely involve careful control of reaction conditions to ensure the formation of the desired chloromethylene linkage.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, has been analyzed and found to crystallize with Z' = 2, indicating the presence of two molecules per asymmetric unit in the crystal lattice . This suggests that the compound of interest may also exhibit interesting packing features in its crystalline form, potentially including π-π stacking interactions, which are common in aromatic systems and can significantly influence the material's properties.

Chemical Reactions Analysis

The electrochemical behavior of chloromethylene-acenaphthenone, a closely related compound, has been investigated in a mixed solvent system . The study found that the compound undergoes a four-electron reduction in acidic conditions, proceeding through three stages. The first stage is a two-electron reduction of the carbonyl group, followed by one-electron steps corresponding to halogen abstraction. In alkaline conditions, the compound undergoes a series of two-electron processes, including the reduction of the C=C double bond. These findings suggest that this compound may also participate in similar electrochemical reactions, which could be relevant for its applications in electronic devices.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the behavior of similar compounds. The electrochemical study indicates that the chloromethylene group and the carbonyl functionality play significant roles in the compound's reactivity . The presence of the chloromethylene group may also influence the compound's solubility, boiling point, and stability. The crystalline structure analysis of a related compound suggests that the chlorobenzylidene moiety could contribute to the formation of stable crystal lattices through non-covalent interactions such as π-π stacking . These properties are crucial for the material's performance in potential applications.

Eigenschaften

IUPAC Name |

(2E)-2-[(3-chlorophenyl)methylidene]acenaphthylen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClO/c20-14-7-1-4-12(10-14)11-17-15-8-2-5-13-6-3-9-16(18(13)15)19(17)21/h1-11H/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBYIWNMKSIALY-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC4=CC(=CC=C4)Cl)C(=O)C3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)/C(=C\C4=CC(=CC=C4)Cl)/C(=O)C3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)

![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)